molecular formula C16H15N3O2 B12755671 1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline CAS No. 121306-63-6

1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline

Cat. No.: B12755671
CAS No.: 121306-63-6
M. Wt: 281.31 g/mol
InChI Key: LNMAMSJXXGPNQU-UHFFFAOYSA-N
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Description

1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline is a heterocyclic compound that features a pyrazoline ring substituted with a pyridylcarbonyl group at the 1-position and a methoxyphenyl group at the 5-position

Preparation Methods

The synthesis of 1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline typically involves the reaction of 3-methoxyacetophenone with 3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the pyrazoline ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .

Comparison with Similar Compounds

1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline can be compared with other pyrazoline derivatives, such as:

    1-(3-Pyridylcarbonyl)-3,5-diphenyl-2-pyrazoline: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

121306-63-6

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C16H15N3O2/c1-21-14-6-2-4-12(10-14)15-7-9-18-19(15)16(20)13-5-3-8-17-11-13/h2-6,8-11,15H,7H2,1H3

InChI Key

LNMAMSJXXGPNQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC=NN2C(=O)C3=CN=CC=C3

Origin of Product

United States

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